Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-
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Overview
Description
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- is a complex organic compound with the molecular formula C10H12N2O3S. This compound is known for its unique structure, which includes a benzoic acid core substituted with an ethylamino thioxomethyl group and a hydroxyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- typically involves multiple steps. One common method includes the reaction of 5-amino-2-hydroxybenzoic acid with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[[(ethylamino)thioxomethyl]amino]-
- Benzoic acid, 5-[[(methylamino)thioxomethyl]amino]-2-hydroxy-
- Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-3-hydroxy-
Uniqueness
Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62773-59-5 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
5-(ethylcarbamothioylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-2-11-10(16)12-6-3-4-8(13)7(5-6)9(14)15/h3-5,13H,2H2,1H3,(H,14,15)(H2,11,12,16) |
InChI Key |
BKKWZBWVNCWZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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